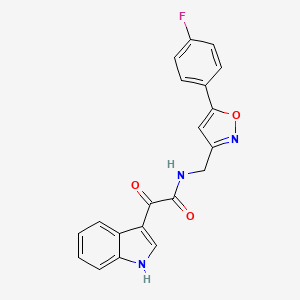

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O3/c21-13-7-5-12(6-8-13)18-9-14(24-27-18)10-23-20(26)19(25)16-11-22-17-4-2-1-3-15(16)17/h1-9,11,22H,10H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKSPBOSBHARBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole and indole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include:

Isoxazole formation: 4-fluorobenzaldehyde, hydroxylamine hydrochloride, and a base such as sodium hydroxide.

Indole formation: Indole-3-carboxaldehyde and a suitable catalyst.

Amide bond formation: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Isoxazole Ring Formation

-

Mechanism : Likely formed via a cycloaddition reaction (e.g., Huisgen cycloaddition) using a nitrile oxide and an alkene, or through condensation of hydroxylamine with a carbonyl compound .

-

Substitution : The 4-fluorophenyl group at the 5-position could be introduced via electrophilic aromatic substitution or coupling reactions (e.g., Suzuki coupling) during ring formation.

Coupling of Isoxazole and Indole

-

Amidation : The acetamide linkage likely forms through coupling of the indole’s oxo group with an amine (e.g., using EDC/HOBt or DCC).

-

Alkylation : The methylene bridge between the isoxazole and amide might involve alkylation reactions (e.g., using alkyl halides) .

Reaction Mechanism and Key Intermediates

The synthesis pathway may involve the following intermediates and steps:

| Step | Reaction Type | Intermediates | Reagents/Conditions |

|---|---|---|---|

| Isoxazole ring formation | Cycloaddition or condensation | Nitrile oxide + alkene → isoxazole ring | Hydroxylamine, acid catalyst |

| Indole synthesis | Fischer indole synthesis | Phenylhydrazine + ketone → indole ring | Acid (e.g., HCl), reflux |

| Amidation | Amide bond formation | Indole oxo group + amine (e.g., methylamine) → acetamide | EDC/HOBt, dichloromethane |

| Coupling | Alkylation or nucleophilic substitution | Isoxazole-derived intermediate + indole-acetamide → final compound | Alkyl halide (e.g., iodomethane), base (e.g., Et₃N) |

Reaction Challenges and Considerations

-

Regioselectivity : Similar to isoxazolone derivatives , unintended regioisomers may form during coupling steps, requiring purification.

-

Stability : The oxazole ring’s electron-deficient nature may make it reactive under basic conditions, necessitating controlled reaction temperatures .

-

Functional Group Compatibility : The amide group’s reactivity must be managed during subsequent steps (e.g., avoiding hydrolysis or side reactions).

Chemical Reactions and Functional Group Transformations

The compound’s heterocyclic and amide groups enable diverse reactivity:

Hydrolysis

-

Amide Hydrolysis : The acetamide group can hydrolyze under acidic or basic conditions to yield a carboxylic acid.

-

Oxazole Ring Cleavage : Under strong acidic/basic conditions, the oxazole ring may undergo ring-opening, forming a ketone or aldehyde.

Nucleophilic Substitution

-

C-Alkylation : The methylene group’s α-carbon may participate in alkylation reactions if activated (e.g., via deprotonation).

Redox Reactions

-

Oxidation : The indole’s aromatic system could undergo oxidation to form quinones or epoxides, though this is less likely under standard conditions.

Structural and Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₃FN₂O₄ | |

| Molecular Weight | 364.3 g/mol | |

| Key Functional Groups | Isoxazole, indole, acetamide |

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Investigated for its potential as a bioactive compound.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Used in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogous Compounds

Key Observations :

- Isoxazole vs. Benzyl Groups : The target compound’s 5-(4-fluorophenyl)isoxazole distinguishes it from TCS 1105 (4-fluorobenzyl), which lacks heterocyclic complexity. Isoxazole rings enhance metabolic stability and π-π stacking interactions compared to simple aryl groups .

- Substituent Positioning : Compound 2b () replaces the isoxazole with a 4-methylphenyl-indole, emphasizing the role of indole substitution in modulating binding to MDM2/p53 and PBR proteins .

- Hybrid Scaffolds : D-24851 () shares the indol-3-yl-glyoxylamide core but substitutes isoxazole with pyridinyl, demonstrating retained anticancer activity despite structural divergence .

Critical Insights :

- Anticancer Potential: D-24851’s efficacy against multidrug-resistant tumors and oral bioavailability set a benchmark for the target compound’s development .

- Substituent Impact : Fluorine at the 4-position (as in TCS 1105 and compound 2b) enhances metabolic stability and target engagement, a feature likely shared by the target compound .

- Heterocyclic Diversity : Isoxazole-containing analogs () show EPAC antagonism and antimicrobial activity, highlighting the scaffold’s versatility .

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and future research directions.

Molecular Formula: CHFNO

Molecular Weight: 377.4 g/mol

CAS Number: 953181-76-5

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the isoxazole ring through cycloaddition reactions, followed by the introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution. The final step includes coupling with an indole derivative under amide bond-forming conditions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds, particularly against resistant strains of bacteria and fungi. For example, compounds with indole and isoxazole moieties have shown significant activity against Staphylococcus aureus and Candida albicans , suggesting that this compound may exhibit comparable effects .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.98 μg/mL |

| Candida albicans | Not specified |

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly due to its indole component, which is known for its ability to induce apoptosis in cancer cells. In vitro studies on related compounds have shown promising results against various cancer cell lines, including HeLa and MCF-7, with IC values in the low micromolar range .

| Cell Line | IC (μM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. This compound may inhibit key enzymes involved in cell proliferation or induce cell cycle arrest, particularly at the G2/M phase, leading to apoptosis .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of indole derivatives for their ability to inhibit biofilm formation in MRSA. The results indicated that certain derivatives significantly reduced biofilm biomass, suggesting that this compound could be explored for similar applications .

- Anticancer Potential : In a comparative study involving various indole-based compounds, one derivative exhibited potent antiproliferative activity against multiple cancer cell lines, supporting the hypothesis that modifications to the indole structure can enhance biological activity .

Future Research Directions

Further studies are warranted to explore:

- The full spectrum of biological activities of this compound.

- Detailed structure–activity relationship (SAR) studies to optimize efficacy and reduce toxicity.

- In vivo studies to evaluate pharmacokinetics and therapeutic potential in animal models.

Q & A

Q. What are the optimal synthetic routes for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide, and what reagents/solvents are critical for yield optimization?

Methodological Answer: The synthesis typically involves multi-step reactions:

Isoxazole Ring Formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., 4-fluorophenylacetylene) to generate the 5-(4-fluorophenyl)isoxazole core .

Acetamide Coupling : Reaction of the isoxazole-methyl intermediate with 2-(1H-indol-3-yl)-2-oxoacetic acid using coupling agents like EDCI/HOBt in dichloromethane or ethanol at 0–25°C .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.

Key Reagents : Chloroacetyl chloride, triethylamine (for pH control), and anhydrous solvents to avoid hydrolysis .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry of the isoxazole and indole moieties. For example, the isoxazole C-H proton appears as a singlet (~δ 6.5–7.0 ppm), while indole NH resonates at δ ~10–12 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragments corresponding to the isoxazole and indole groups .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95% required for biological assays) .

Q. What are the documented biological targets or pathways associated with this compound?

Methodological Answer: While direct data on this compound is limited, structurally related acetamide-isoxazole-indole hybrids show:

- Kinase Inhibition : Interactions with tyrosine kinases (e.g., EGFR) via indole’s π-π stacking and isoxazole’s hydrogen bonding .

- Anticancer Activity : Apoptosis induction in cancer cell lines (IC values in µM range) via ROS generation .

Validation : Target engagement assays (e.g., fluorescence polarization for kinase binding) and siRNA knockdowns to confirm pathway relevance .

Advanced Research Questions

Q. How can crystallographic data refinement challenges (e.g., twinning or disorder) be addressed for this compound using SHELX?

Methodological Answer:

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) impact bioactivity, and what SAR trends are observed?

Methodological Answer:

- SAR Studies :

- Method : Parallel synthesis of analogs followed by in vitro screening (e.g., cytotoxicity, kinase inhibition). Use QSAR models to predict optimal substituents .

Q. How should researchers resolve contradictory data in biological assays (e.g., variable IC50_{50}50 values across studies)?

Methodological Answer:

- Source Identification :

- Purity Discrepancies : Re-analyze compound batches via HPLC and elemental analysis .

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), serum concentrations, and incubation times .

- Statistical Validation : Use ANOVA or Grubbs’ test to identify outliers. Confirm findings with orthogonal assays (e.g., Western blot vs. flow cytometry) .

Q. What computational strategies predict binding modes and metabolic stability of this compound?

Methodological Answer:

- Docking Studies : AutoDock Vina or Schrödinger Glide for kinase targets. Indole’s planar structure favors ATP-binding pocket insertion .

- MD Simulations : GROMACS for stability assessment (e.g., fluorine’s electrostatic interactions with lysine residues) .

- ADMET Prediction : SwissADME or pkCSM for CYP450 metabolism (fluorophenyl reduces CYP2D6 affinity) and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.